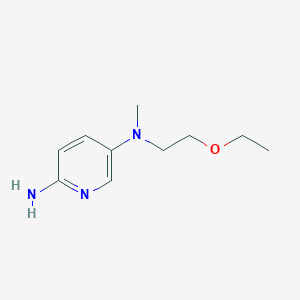

N5-(2-Ethoxyethyl)-N5-methylpyridine-2,5-diamine

Description

N5-(2-Ethoxyethyl)-N5-methylpyridine-2,5-diamine is a pyridine-diamine derivative featuring substitutions at the N5 position: a 2-ethoxyethyl group and a methyl group. Pyridine-diamine derivatives are often explored in pharmaceutical chemistry due to their ability to interact with biological targets, such as enzymes or receptors . The methyl group could further modulate steric and electronic effects, influencing binding affinity or metabolic stability.

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

5-N-(2-ethoxyethyl)-5-N-methylpyridine-2,5-diamine |

InChI |

InChI=1S/C10H17N3O/c1-3-14-7-6-13(2)9-4-5-10(11)12-8-9/h4-5,8H,3,6-7H2,1-2H3,(H2,11,12) |

InChI Key |

LZEVRAQJCHCGDD-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCN(C)C1=CN=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-Ethoxyethyl)-N5-methylpyridine-2,5-diamine typically involves the reaction of pyridine-2,5-diamine with 2-ethoxyethyl chloride and methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reactions. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N5-(2-Ethoxyethyl)-N5-methylpyridine-2,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Sodium hydroxide in ethanol at 60-80°C.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N5-(2-Ethoxyethyl)-N5-methylpyridine-2,5-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N5-(2-Ethoxyethyl)-N5-methylpyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its anti-cancer activity, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Ethoxyethyl vs. However, this could also increase off-target interactions or metabolic clearance .

- Aminoethyl Substitution: N5-(2-Aminoethyl)pyridine-2,5-diamine, with a hydrophilic primary amine, is linked to impurity profiling in oncology drugs. Its polarity contrasts sharply with the ethoxyethyl-methyl variant, suggesting divergent pharmacokinetic behaviors .

Therapeutic Potential

- Anticancer Activity : Pyrimidine-diamine derivatives (e.g., N5-benzylidene compounds) demonstrate significant anticancer activity, particularly against HeLa cells . While the pyridine-diamine scaffold differs, the substitution at N5 (e.g., ethoxyethyl) could position the target compound for similar explorations.

- Enzyme Inhibition: The Novartis patent highlights structurally related piperidinedicarboxamide derivatives as renin inhibitors, suggesting that the ethoxyethyl group may play a role in binding to protease active sites .

Physicochemical Properties

- Solubility: The ethoxyethyl and methyl groups likely reduce aqueous solubility compared to the aminoethyl analog, necessitating formulation adjustments for drug delivery.

- Molecular Weight : At ~209 Da, the target compound falls within the acceptable range for small-molecule drugs, contrasting with larger pyrimidine derivatives (e.g., >300 Da) .

Research Findings and Gaps

- Anticancer and Anti-Infective Potential: Pyrimidine-diamines with benzylidene substituents show promise against cancer and tuberculosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.